molecular formula C14H23NO2S B5739313 2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide

2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide

Cat. No.: B5739313
M. Wt: 269.40 g/mol
InChI Key: QINWXEWDUYEIDG-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups at positions 2, 4, and 6, and an N-substituent of 2-methylbutan-2-yl

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-7-14(5,6)15-18(16,17)13-11(3)8-10(2)9-12(13)4/h8-9,15H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINWXEWDUYEIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide typically involves the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with 2-methylbutan-2-amine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Sulfonation: 2,4,6-trimethylbenzenesulfonyl chloride is reacted with 2-methylbutan-2-amine in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The methyl groups and the sulfonamide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-phenylaniline
  • 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
  • 2,4,6-trimethyl-1,3-phenylenediamine

Uniqueness

2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the 2-methylbutan-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

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